2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Overview
Description
The compound “2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazole ring and a thiazole ring . It is functionally related to a p-anisidine and a paracetamol . This compound could potentially have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β) and acetylcholinesterase, which are considered promising targets on the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Synthesis Analysis
The synthesis of this compound likely involves several steps, including the formation of the 1,3,4-triazole and thiazole rings, and the introduction of the various substituents . The use of diethyl ether with dichloromethane as a co-solvent was shown to be the optimal medium for the transformation and led to the rapid formation of the PMB ester . As nucleophilic SN2 substitution reactions were not favourable in polar protic solvents like methanol & ethanol, we had performed model reaction in polar aprotic solvent conditions like dichloromethane, tetrahydrofuran, acetone and N,N -dimethylformamide .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-triazole ring and a thiazole ring, both of which are five-membered heterocyclic rings containing multiple nitrogen and sulfur atoms . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve several steps, including the formation of the 1,3,4-triazole and thiazole rings, and the introduction of the various substituents . The use of diethyl ether with dichloromethane as a co-solvent was shown to be the optimal medium for the transformation and led to the rapid formation of the PMB ester . As nucleophilic SN2 substitution reactions were not favourable in polar protic solvents like methanol & ethanol, we had performed model reaction in polar aprotic solvent conditions like dichloromethane, tetrahydrofuran, acetone and N,N -dimethylformamide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by its complex molecular structure, which includes multiple heterocyclic rings and various functional groups . Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .Mechanism of Action
The mechanism of action of this compound is not fully understood, but it may involve interactions with various biological targets. For example, it could potentially have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β) and acetylcholinesterase, which are considered promising targets on the development of disease-modifying therapies against Alzheimer’s Disease (AD) . It also showed significant role against the tumor cells by repressing HIF-1α by p53/MDM-2 mediated degradation .
Properties
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S2/c1-14-20(16-6-4-3-5-7-16)25-21(31-14)24-19(28)13-30-22-23-18(26-27-22)12-15-8-10-17(29-2)11-9-15/h3-11H,12-13H2,1-2H3,(H,23,26,27)(H,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAZOWRGRWILDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=NNC(=N2)CC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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